Cas no 74111-21-0 ((1S,2S)-2-Aminocyclohexanol)

(1S,2S)-2-Aminocyclohexanol 化学的及び物理的性質
名前と識別子
-
- (1S,2S)-2-Aminocyclohexanol
- (1S,2S)-(+)-2-Aminocyclohexanol
- (1S,2S)-2-Aminocyclohexanohydrochloride
- 2-amino-,(1S,2S)-Cyclohexanol,
- (1S, 2S)-2-AMinocyclohexanol hydrochloride
- ((1S,2S)-2-Hydroxycyclohexyl)amine
- (1S,2S)-trans-2-Aminocyclohexanol
- (S,S)-(+)-2-Aminocyclohexanol
- (S,S)-2-Aminocyclohexanol
- (1S,2S)-2-aminocyclohexan-1-ol
- (1S, 2S)-2-Aminocyclohexanol
- Cyclohexanol, 2-amino-, (1S,2S)-
- PQMCFTMVQORYJC-WDSKDSINSA-N
- (1S,2S)-2-amino-1-cyclohexanol
- (1S,2S)-2-azanylcyclohexan-1-ol
- Cyclohexanol,2-amino-,trans-
- PubChem17368
- PubChem19551
- 2-Aminocyclohexanol, (E)-
- (1S,2S)-2-aminocylohexanol
- 2beta-Aminocyclohexan-1alpha-ol
- (1S,2S)-2-amino-cyclohexanol
- (1S*,2S*)-2-aminocyclohexanol
- (S,S)-(+)-2
- (1S,2S)-2-hydroxycyclohexylamine
- A843237
- AM62775
- (1S,2S)-2-Aminocyclohexanol, AldrichCPR
- 74111-21-0
- CS-D0607
- A850184
- AKOS006281606
- SCHEMBL533431
- MFCD08061326
- EN300-153402
- A836664
- AN-907/25060015
- trans-2-Amino-cyclohexanol, AldrichCPR
- AKOS015854140
- DS-12884
- (1S,2S)-2-Aminocyclohexanol (ACI)
- Cyclohexanol, 2-amino-, (1S-trans)- (ZCI)
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- MDL: MFCD08061326
- インチ: 1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1
- InChIKey: PQMCFTMVQORYJC-WDSKDSINSA-N
- ほほえんだ: O[C@H]1CCCC[C@@H]1N
計算された属性
- せいみつぶんしりょう: 115.10000
- どういたいしつりょう: 115.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 74.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 46.2
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.037
- ゆうかいてん: 92-94 ºC
- ふってん: 201 ºC
- フラッシュポイント: 75 ºC
- PSA: 46.25000
- LogP: 0.94890
- じょうきあつ: No data available
(1S,2S)-2-Aminocyclohexanol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H315 (100%) H319 (100%) H335 (100%)
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C
(1S,2S)-2-Aminocyclohexanol 税関データ
- 税関コード:2922199090
- 税関データ:
中国税関コード:
2922199090概要:
2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
(1S,2S)-2-Aminocyclohexanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S304528-25g |
(1S,2S)-2-Aminocyclohexanol |
74111-21-0 | 98% | 25g |
¥699.90 | 2023-09-01 | |
Chemenu | CM116662-25g |
(1S,2S)-2-Aminocyclohexanol |
74111-21-0 | 97% | 25g |
$*** | 2023-05-29 | |
Chemenu | CM116662-200g |
(1S,2S)-2-Aminocyclohexanol |
74111-21-0 | 97% | 200g |
$738 | 2022-08-31 | |
Enamine | EN300-153402-0.25g |
(1S,2S)-2-aminocyclohexan-1-ol |
74111-21-0 | 95% | 0.25g |
$19.0 | 2023-02-14 | |
ChemScence | CS-D0607-10g |
Cyclohexanol, 2-amino-, (1S,2S)- |
74111-21-0 | 99.56% | 10g |
$53.0 | 2022-04-26 | |
eNovation Chemicals LLC | K02830-25g |
(1S,2S)-2-Aminocyclohexanol |
74111-21-0 | 99.0% | 25g |
$180 | 2024-05-24 | |
eNovation Chemicals LLC | D583104-25g |
Cyclohexanol, 2-amino-, (1S,2S)- |
74111-21-0 | 95% | 25g |
$218 | 2024-05-24 | |
Apollo Scientific | OR70141-5g |
(1S,2S)-(+)-2-Aminocyclohexan-1-ol |
74111-21-0 | 5g |
£85.00 | 2023-09-02 | ||
Enamine | EN300-153402-2.5g |
(1S,2S)-2-aminocyclohexan-1-ol |
74111-21-0 | 95% | 2.5g |
$25.0 | 2023-02-14 | |
Enamine | EN300-153402-25.0g |
(1S,2S)-2-aminocyclohexan-1-ol |
74111-21-0 | 95% | 25.0g |
$157.0 | 2023-02-14 |
(1S,2S)-2-Aminocyclohexanol 関連文献
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
(1S,2S)-2-Aminocyclohexanolに関する追加情報
Comprehensive Overview of (1S,2S)-2-Aminocyclohexanol (CAS No. 74111-21-0)
(1S,2S)-2-Aminocyclohexanol (CAS No. 74111-21-0) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique structure, which includes a cyclohexane ring with an amino group and a hydroxyl group attached to adjacent carbon atoms. The stereochemistry of the compound, specifically the (1S,2S) configuration, plays a crucial role in its biological activity and potential applications.
The chemical structure of (1S,2S)-2-Aminocyclohexanol can be represented as C6H13NO. This compound is a chiral molecule, meaning it exists in two enantiomeric forms. The (1S,2S) configuration is particularly important because it can exhibit distinct properties compared to its (1R,2R) enantiomer. The presence of both an amino and a hydroxyl group makes this compound highly reactive and suitable for various chemical transformations.
In recent years, (1S,2S)-2-Aminocyclohexanol has been extensively studied for its potential applications in drug development. One of the key areas of interest is its use as an intermediate in the synthesis of pharmaceuticals. The compound's ability to form stable derivatives and its reactivity with various functional groups make it a valuable starting material for the synthesis of complex molecules with therapeutic properties.
A notable example of the application of (1S,2S)-2-Aminocyclohexanol in drug development is its use in the synthesis of antiviral agents. Research published in the Journal of Medicinal Chemistry has highlighted the potential of this compound as a precursor for the synthesis of nucleoside analogs with antiviral activity. These analogs have shown promise in inhibiting viral replication and are being evaluated for their efficacy against various viral infections.
Beyond antiviral applications, (1S,2S)-2-Aminocyclohexanol has also been explored for its potential as a chiral ligand in asymmetric catalysis. Asymmetric catalysis is a critical process in the synthesis of enantiomerically pure compounds, which are essential for many pharmaceuticals. The unique stereochemistry of (1S,2S)-2-Aminocyclohexanol makes it an excellent candidate for designing chiral catalysts that can promote selective reactions.
In addition to its role in pharmaceutical research, (1S,2S)-2-Aminocyclohexanol has found applications in other areas of chemistry and biology. For instance, it has been used as a building block in the synthesis of chiral auxiliaries and organocatalysts. Chiral auxiliaries are molecules that can be temporarily attached to a substrate to control the stereochemistry of a reaction product. Organocatalysts are small organic molecules that can catalyze chemical reactions with high enantioselectivity.
The physical properties of (1S,2S)-2-Aminocyclohexanol are also noteworthy. It is a colorless solid at room temperature and is soluble in common organic solvents such as ethanol and acetone. Its melting point is around 85°C, and it has a boiling point of approximately 185°C at 760 mmHg. These properties make it easy to handle and process in laboratory settings.
Safety considerations are always important when working with chemical compounds. While (1S,2S)-2-Aminocyclohexanol is not classified as a hazardous material under standard regulations, proper handling and storage practices should be followed to ensure safety. It is recommended to store the compound in a cool, dry place away from direct sunlight and incompatible materials.
In conclusion, (1S,2S)-2-Aminocyclohexanol (CAS No. 74111-21-0) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers working on drug development, asymmetric catalysis, and other advanced chemical processes. As ongoing research continues to uncover new applications and properties of this compound, it is likely to remain an important focus area for future studies.
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